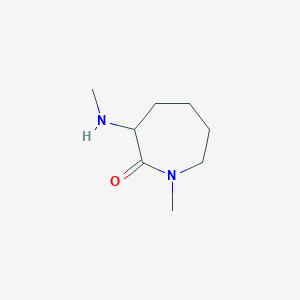

1-Methyl-3-(methylamino)azepan-2-one

Description

1-Methyl-3-(methylamino)azepan-2-one is a seven-membered azepanone derivative featuring a lactam (cyclic amide) backbone with a methyl group at position 1 and a methylamino substituent at position 2. Its hydrochloride salt (CAS 2059940-37-1) has a molecular formula of C₈H₁₇ClN₂O and a molecular weight of 192.69 g/mol . The compound is primarily used as a pharmaceutical intermediate, as indicated by its availability from global suppliers in China and India . Structural analogs of this compound often share the azepanone core but differ in substituents, functional groups, or ring modifications, leading to variations in physicochemical properties and applications.

Properties

IUPAC Name |

1-methyl-3-(methylamino)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-9-7-5-3-4-6-10(2)8(7)11/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNPOPAPCCXDLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCN(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-3-(methylamino)azepan-2-one involves several steps. One common method includes the reaction of 1-methylazepan-2-one with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

1-Methyl-3-(methylamino)azepan-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is an oxidized derivative of the compound.

Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions and achieve desired products .

Scientific Research Applications

1-Methyl-3-(methylamino)azepan-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its effects on biological systems, particularly its interaction with NMDA receptors.

Medicine: Research focuses on its potential therapeutic applications, including its use in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(methylamino)azepan-2-one involves its interaction with NMDA receptors. As a non-competitive antagonist, it binds to a site on the receptor distinct from the neurotransmitter binding site, inhibiting the receptor’s activity. This modulation of NMDA receptor activity can affect various neural pathways and has implications for neurological research and potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Methyl-3-(methylamino)azepan-2-one with key analogs:

Key Differences and Implications

Ring Size and Saturation: The azepanone core (7-membered) in 1-Methyl-3-(methylamino)azepan-2-one contrasts with the 6-membered benzodiazepine ring in Methylclonazepam. Larger rings like azepanones may exhibit greater conformational flexibility, influencing binding affinity in pharmaceutical contexts . Saturation: The fully saturated azepanone ring enhances stability compared to the partially unsaturated cyclohexenyl derivative in 1-Methyl-3-(3-oxocyclohex-1-enyl)-azepan-2-one, which may increase reactivity .

The dimethylamino group in 1-(Dimethylamino)-2-methylpentan-3-one reduces hydrogen-bonding capacity, leading to lower polarity and different industrial applications (e.g., as a solvent) .

Pharmacological Activity: 3-MMC (a cathinone derivative) shares a ketone and methylamino group but incorporates an aromatic ring, conferring stimulant effects via monoamine reuptake inhibition. This contrasts with the azepanone-based target compound, which lacks aromaticity and likely has distinct biological targets . Methylclonazepam’s nitro and chloro substituents on the benzodiazepine ring enable GABA receptor modulation, a mechanism absent in non-aromatic azepanones .

Salt Forms and Stability: The hydrochloride salt of 1-Methyl-3-(methylamino)azepan-2-one enhances water solubility and stability, making it suitable for pharmaceutical formulations. In contrast, neutral analogs like 1-Methyl-2-azepanone are more volatile and suited for non-polar environments .

Biological Activity

1-Methyl-3-(methylamino)azepan-2-one is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1-Methyl-3-(methylamino)azepan-2-one is classified as an azepanone, characterized by a seven-membered cyclic amide structure. The presence of both methyl and methylamino groups contributes to its unique chemical properties and biological interactions.

Biological Activity Overview

The biological activity of 1-Methyl-3-(methylamino)azepan-2-one has been explored in various studies, focusing on its effects on neurotransmitter systems and potential therapeutic applications.

The compound is believed to interact with specific receptors in the central nervous system, influencing neurotransmitter release and uptake. This interaction may affect signaling pathways associated with mood regulation, cognition, and other neurological functions.

Antimicrobial Activity

Recent studies have indicated that 1-Methyl-3-(methylamino)azepan-2-one exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Bacillus subtilis | 0.025 mg/mL |

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Neuropharmacological Effects

In neuropharmacological studies, 1-Methyl-3-(methylamino)azepan-2-one has shown promise in modulating neurotransmitter systems:

- Dopaminergic Activity : The compound has been observed to enhance dopamine release in vitro, which may have implications for treating disorders such as depression or schizophrenia.

- Serotonergic Activity : Preliminary findings suggest potential interactions with serotonin receptors, indicating possible antidepressant effects .

Case Studies

Several case studies have documented the effects of 1-Methyl-3-(methylamino)azepan-2-one in animal models:

- Study on Anxiety Models : In a rodent model of anxiety, administration of the compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test.

- Cognitive Function Assessment : Another study assessed cognitive performance following treatment with the compound, showing improvements in memory retention tasks compared to control groups.

Q & A

Q. What established synthetic pathways are used for 1-Methyl-3-(methylamino)azepan-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves ring-closing reactions or functional group transformations. For example, azepan-2-one derivatives are often synthesized via cyclization of amino acid precursors or lactamization of linear amines. Key variables include solvent polarity (e.g., dichloromethane vs. DMF), temperature (25–80°C), and catalysts (e.g., Lewis acids like BF₃·OEt₂). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating high-purity products. Reaction optimization should employ factorial design to assess interactions between variables (e.g., temperature × catalyst loading) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 1-Methyl-3-(methylamino)azepan-2-one?

Methodological Answer:

- X-ray crystallography : Resolve the 3D structure using SHELX software (SHELXL for refinement) to analyze bond lengths, angles, and unit cell parameters (e.g., monoclinic P21/c space group, β = 95.33°) .

- Spectroscopy :

- NMR : Assign peaks using ¹H/¹³C DEPT and HSQC to confirm methylamino and lactam groups.

- IR : Validate carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹).

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Cross-validate data to minimize interpretation errors .

Q. What theoretical frameworks guide experimental design for studying this compound’s reactivity?

Methodological Answer: Link research to conceptual frameworks such as:

- Lactam ring stability : Apply strain theory to predict ring-opening reactions under acidic/basic conditions.

- Nucleophilic substitution : Use frontier molecular orbital (FMO) theory to model methylamino group reactivity.

Design experiments iteratively, aligning hypotheses with spectroscopic/crystallographic validation .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental spectral data be resolved?

Methodological Answer:

- Triangulate methods : Compare DFT-calculated NMR shifts (e.g., B3LYP/6-31G*) with experimental data. Adjust basis sets or solvent models (e.g., PCM for polar solvents) to improve accuracy.

- Re-examine assumptions : Verify protonation states or tautomeric forms (e.g., lactam vs. enol tautomers).

- Dynamic effects : Incorporate molecular dynamics simulations to account for conformational flexibility in solution .

Q. What strategies optimize reaction conditions for synthesizing this compound under varying catalytic environments?

Methodological Answer:

- Design of Experiments (DoE) : Use a 2³ factorial design to test variables like catalyst type (e.g., Pd/C vs. Raney Ni), temperature (40–100°C), and solvent polarity.

- Response Surface Methodology (RSM) : Model yield/purity responses to identify optimal conditions.

- In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How should intermolecular interactions in the crystalline lattice be analyzed to predict solubility and stability?

Methodological Answer:

- Hirshfeld surface analysis : Quantify hydrogen bonding (N-H⋯O) and van der Waals contacts using CrystalExplorer.

- Thermogravimetric analysis (TGA) : Correlate lattice energy with decomposition temperatures.

- Solubility prediction : Use Hansen solubility parameters derived from crystal packing motifs .

Q. How do stereoelectronic effects influence the reactivity of the methylamino group in azepan-2-one derivatives?

Methodological Answer:

- Natural Bond Orbital (NBO) analysis : Calculate hyperconjugative interactions (e.g., σ→σ* or n→π*) to assess lone pair delocalization.

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated methylamino groups to probe transition states.

- Electron density maps : Analyze Laplacian plots (QTAIM) to identify regions of nucleophilic/electrophilic reactivity .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in crystallographic refinement metrics (e.g., R-factor discrepancies)?

Methodological Answer:

Q. What protocols ensure reproducibility in multi-step syntheses of 1-Methyl-3-(methylamino)azepan-2-one?

Methodological Answer:

- Standardized characterization : Require identical NMR (500 MHz, CDCl₃) and HPLC conditions (C18 column, 1 mL/min) across labs.

- Batch documentation : Record detailed reaction parameters (e.g., stirring rate, inert gas flow).

- Collaborative validation : Share raw data (e.g., .cif files for crystallography) via repositories like Cambridge Structural Database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.